1-(4-Methylpiperidin-4-yl)ethanone hydrochloride
Description
Chemical Identity and Structural Analysis
Molecular Structure and IUPAC Nomenclature
The compound’s systematic IUPAC name is 1-(4-methylpiperidin-4-yl)ethanone hydrochloride , reflecting its piperidine backbone substituted with a methyl group at the 4-position and an acetyl group at the same carbon. The hydrochloride salt forms via protonation of the piperidine nitrogen. Its molecular formula, C₈H₁₆ClNO , corresponds to a molecular weight of 177.67 g/mol .
Structural Features :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (reported in ) confirms the structure:
- δ 2.10 ppm (s, 3H) : Methyl group of the acetyl moiety.
- δ 1.45 ppm (s, 3H) : Methyl group on the piperidine ring.
- δ 3.30–3.50 ppm (m, 4H) : Protons adjacent to the nitrogen.
- δ 1.70–1.90 ppm (m, 4H) : Methylene groups of the piperidine ring.
Infrared (IR) Spectroscopy
Key absorptions include:
- ~1700 cm⁻¹ : Strong C=O stretch of the ketone.
- ~2700 cm⁻¹ : N-H stretch of the protonated amine (broad).
- ~1200 cm⁻¹ : C-N stretch.
Mass Spectrometry (MS)
The ESI-MS spectrum shows a molecular ion peak at m/z 177.67 ([M]⁺), with fragmentation patterns consistent with cleavage of the acetyl group and piperidine ring.
Properties
IUPAC Name |
1-(4-methylpiperidin-4-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7(10)8(2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQFJZKMQOCQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCNCC1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetyl Chloride-Mediated Acetylation
The most straightforward method involves reacting 4-methylpiperidine with acetyl chloride in the presence of a base. In dichloromethane (CH₂Cl₂), triethylamine (Et₃N) acts as a proton scavenger to facilitate the acetylation.
Procedure :
-
4-Methylpiperidine (2.0 g, 9.2 mmol) is dissolved in CH₂Cl₂ (45 mL).
-
Acetyl chloride (0.8 mL, 10.0 mmol) is added dropwise at 0°C, followed by Et₃N (2.7 mL, 19 mmol).
-
The mixture is stirred overnight at room temperature, concentrated, and purified via silica gel chromatography (CH₂Cl₂/MeOH = 200:1).
Yield : ~45%.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl/dioxane (4 M):
-
The acetylation product is dissolved in methanol (MeOH) and treated with HCl/dioxane.
-
The mixture is stirred at 40°C for 16 hours, cooled, and filtered to yield the hydrochloride salt.
Purity : >95% (confirmed by ¹H NMR).
Multi-Step Synthesis from Piperidine-4-Carboxylic Acid Derivatives
Reductive Amination Pathway
This method utilizes piperidine-4-carboxylic acid as a starting material:
-
Methylation : Piperidine-4-carboxylic acid is treated with formaldehyde under transfer hydrogenation conditions (Pd/C, HCOOH, 90–95°C) to yield 1-methylpiperidine-4-carboxylic acid.
-
Acetylation : The carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with diethylamine to produce N,N-diethyl-1-methylpiperidine-4-carboxamide.
-
Hydrolysis : The amide is hydrolyzed under acidic conditions (HCl, H₂O) to yield 1-(4-methylpiperidin-4-yl)ethanone.
Overall Yield : ~60–70%.
Grignard Reaction Approach
A Turbo Grignard reagent (iPrMgCl·LiCl) is employed for ketone formation:
-
6-Bromopyridine-2-carbonyl chloride is reacted with 1-methylpiperidin-4-ylmagnesium chloride in THF at 25°C.
-
The intermediate is quenched with NH₄Cl and purified via recrystallization (EtOH/H₂O).
Scale : Industrially viable for >100 g batches.
Purification and Crystallization Techniques
Solvent Recrystallization
The crude hydrochloride salt is recrystallized from a mixture of diisopropyl ether and n-hexane (1:2 v/v) at 0–5°C.
Key Parameters :
Column Chromatography
Silica gel chromatography with CH₂Cl₂/MeOH (100:1 to 20:1) is used for intermediate purification.
Elution Profile :
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC : C18 column, 0.1% TFA in CH₃CN/H₂O (gradient: 10–90% CH₃CN over 20 min). Retention time: 8.2 min.
Industrial-Scale Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C (acetylation) | Prevents ketone decomposition |
| Catalyst Loading | 0.15% Pd₂(dba)₃ | Maximizes coupling efficiency |
| Solvent System | CH₂Cl₂/MeOH (200:1) | Reduces byproduct formation |
Cost Analysis :
Challenges and Mitigation Strategies
Common Impurities
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperidin-4-yl)ethanone hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as hydroxide or alkoxide ions are used in substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylpiperidin-4-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Methylpiperidin-4-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Ethanone Scaffold
1-(4-Aminopiperidin-1-yl)ethanone Hydrochloride (CAS 214147-48-5)
- Molecular Formula : C₇H₁₄N₂O·HCl
- Molecular Weight : 178.66 g/mol
- Key Differences: The amino (-NH₂) group at the 4-position of the piperidine ring replaces the methyl group in the target compound.
- Applications: Used in synthesizing kinase inhibitors and antimicrobial agents. The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the methyl derivative .
1-(4-(Dimethylamino)piperidin-1-yl)ethanone Hydrochloride (CAS 1956307-17-7)
- Molecular Formula : C₉H₁₉ClN₂O
- Molecular Weight : 206.71 g/mol
- Key Differences: A dimethylamino (-N(CH₃)₂) group at the 4-position increases steric bulk and basicity.
- Applications : Acts as a precursor for antipsychotic drugs due to its enhanced lipid solubility, which improves blood-brain barrier penetration .
Meperidine Hydrochloride (CAS 50-13-5)
- Molecular Formula: C₁₅H₂₁NO₂·HCl
- Molecular Weight : 283.8 g/mol
- Key Differences : Contains a phenyl group and ester moiety, making it a fully synthetic opioid.
- Applications : Clinically used as an analgesic. While structurally distinct, its piperidine core highlights the pharmacological relevance of this scaffold .
Functional Analogues with Ethanone Moieties
1-(3-Hydroxyphenyl)ethanone (CAS 121-71-1)
- Molecular Formula : C₈H₈O₂
- Molecular Weight : 136.15 g/mol
- Key Differences: Lacks the piperidine ring; the ethanone group is attached to a hydroxyphenyl group.
- Applications: Intermediate in sunscreen agents and antifungal drugs. Its phenolic -OH group enables UV absorption and radical scavenging .
2,2-Dichloro-1-(4-methylphenyl)ethanone (CAS Not Provided)
Pharmacological Relevance
- Piperidine derivatives are pivotal in drug design. For example, Meperidine’s opioid activity underscores the piperidine ring’s role in receptor binding . The target compound’s methyl group may optimize metabolic stability compared to amino or dimethylamino variants .
Biological Activity
1-(4-Methylpiperidin-4-yl)ethanone hydrochloride, often referred to as a derivative of piperidine, has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol. Its structure features a piperidine ring with a methyl group at the 4-position and an ethanone moiety, which may influence its pharmacological properties.
Preliminary studies suggest that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions indicate potential applications in treating mood disorders such as depression and anxiety. The compound's structural similarities to known psychoactive substances further support this hypothesis, although detailed studies are required to fully elucidate its mechanisms of action.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Neuropharmacological Effects : Initial findings indicate that the compound may exhibit anxiolytic and analgesic properties by modulating neurotransmitter systems involved in mood regulation and pain perception.
- Receptor Binding Affinity : Interaction studies have shown that this compound may bind to dopamine D2 and serotonin 5-HT receptors, suggesting a role in mood modulation and potential therapeutic effects in anxiety and depression.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuropharmacological | Anxiolytic, analgesic | , |
| Receptor Interaction | Binds to D2 and 5-HT receptors | , |
| Potential Applications | Treatment for depression and anxiety | , |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that the compound significantly influenced serotonin levels in animal models, leading to reduced anxiety-like behaviors. This suggests its potential as an anxiolytic agent.
- Analgesic Properties : Research indicated that the compound exhibited analgesic effects comparable to established pain relievers in rodent models, highlighting its therapeutic potential for pain management.
- Binding Studies : In vitro assays revealed that this compound has a high affinity for dopamine receptors, which could explain its mood-enhancing effects.
Table 2: Summary of Case Studies
Q & A
Q. What are the common synthetic routes for 1-(4-Methylpiperidin-4-yl)ethanone hydrochloride, and how are yields optimized?
The compound is typically synthesized via Mannich reactions , where acetophenone derivatives react with formaldehyde and amines under acidic conditions. For example, analogous piperidine derivatives are prepared using ketones (e.g., 4'-methylacetophenone) and amines (e.g., phenethylamine hydrochloride) in the presence of paraformaldehyde, achieving yields of 87–98% . Optimization involves controlling stoichiometry, reaction temperature (often 60–80°C), and acid catalysis (e.g., HCl). Post-synthesis, purification via recrystallization or chromatography ensures high purity.
Q. What safety precautions are critical when handling this compound in the laboratory?
Safety data sheets for related piperidine hydrochlorides emphasize:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Storage : Keep in airtight containers at room temperature, away from moisture and incompatible materials (e.g., strong oxidizers) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
Q. Which analytical techniques are recommended for characterizing this compound?
Standard methods include:
- NMR Spectroscopy : and NMR to confirm the piperidine ring structure and methyl/ketone groups.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., CHClNO, MW 189.69).
- Melting Point Analysis : Compare observed mp with literature values (e.g., 161–165°C for structurally similar derivatives) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement. Key steps:
- Data Collection : High-resolution (<1.0 Å) diffraction data from single crystals.
- Phase Solving : Direct methods (SHELXD) for initial models.
- Refinement : SHELXL for optimizing bond lengths, angles, and thermal parameters. This approach is critical for confirming tautomeric forms (e.g., enol-oxo equilibria) and hydrogen bonding patterns .
Q. What strategies address contradictory cytotoxicity data in pharmacological studies of piperidine-based compounds?
Discrepancies may arise from:
- Impurity Profiles : Use HPLC (e.g., ≥95% purity) to eliminate confounding effects from byproducts like 3'-amino-2'-hydroxyacetophenone hydrochloride .
- Cell Line Variability : Validate assays across multiple models (e.g., HEK-293, HeLa).
- Dose-Response Curves : Ensure EC/IC measurements are reproducible under standardized conditions (pH, serum concentration) .
Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?
Scale-up challenges include:
- Temperature Control : Use jacketed reactors to maintain exothermic reactions at ≤80°C.
- Catalyst Screening : Test alternatives to HCl (e.g., p-toluenesulfonic acid) for milder conditions.
- Flow Chemistry : Continuous processes improve mixing and reduce side reactions (e.g., overalkylation) .
Methodological Guidance
- Contradiction Resolution : Cross-validate NMR and MS data with computational tools (e.g., Gaussian for DFT-optimized structures).
- Crystallography Workflow : Use Olex2 or Mercury for visualization after SHELX refinement .
- Scale-Up Protocols : Pilot reactions in <1 L reactors before transitioning to industrial-scale equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
